![molecular formula C22H14ClN5O2 B2690139 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 919859-68-0](/img/structure/B2690139.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.
作用机制
Target of action
Pyrazolo[3,4-d]pyrimidines have been reported to have various biological targets, including Mycobacterium tuberculosis and cyclin-dependent kinases (CDKs) .
Mode of action
For example, they can inhibit the growth of Mycobacterium tuberculosis or block the activity of CDKs .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific target. For instance, if the target is Mycobacterium tuberculosis, it might affect the pathways this bacterium uses for survival and replication . If the target is a CDK, it could affect cell cycle regulation .
Pharmacokinetics
Many pyrazolo[3,4-d]pyrimidines have been found to have good drug-like properties .
Result of action
The result of this compound’s action would depend on its specific target and mode of action. It could potentially inhibit the growth of Mycobacterium tuberculosis or block cell cycle progression .
Action environment
The action environment of this compound would depend on its specific target. For instance, if the target is Mycobacterium tuberculosis, the action environment would be within the infected host . If the target is a CDK, the action environment would be within the cells where these kinases are active .
生化分析
Biochemical Properties
The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide are largely attributed to its pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This makes it a potential candidate for the development of kinase inhibitors to treat a range of diseases, including cancer .
Cellular Effects
In cellular contexts, this compound has shown cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, particularly kinases. As a potential kinase inhibitor, it may exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential as a kinase inhibitor, it is likely that its effects on cellular function may change over time, depending on its stability, degradation, and long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its cytotoxic activities against various cell lines , it is plausible that its effects may vary with different dosages, potentially exhibiting threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its potential as a kinase inhibitor, it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its potential as a kinase inhibitor, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of substituted aromatic aldehydes with guanidine and pyrazolone derivatives under acidic conditions . The reaction is usually carried out using concentrated hydrochloric acid as a catalyst, and the product is obtained in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of analogs with different substituents.
科学研究应用
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for potential therapeutic applications in treating cancer and bacterial infections
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar scaffold and are known for their anticancer properties.
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O2/c23-15-7-4-8-16(11-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-10-3-6-14-5-1-2-9-17(14)18/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWYXDPBFJVHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
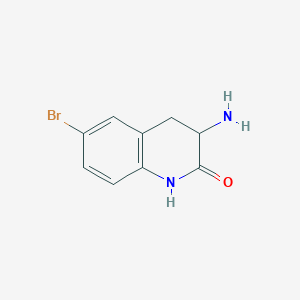
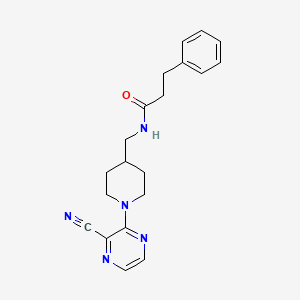
![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)
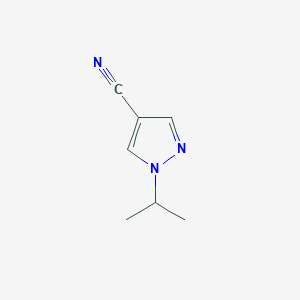
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)
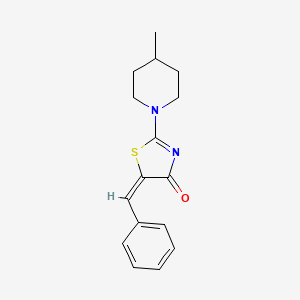
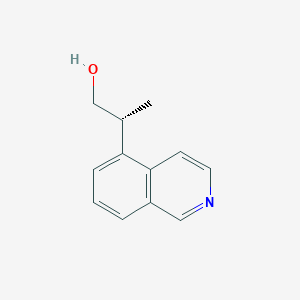
![2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2690067.png)
![3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2690068.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)
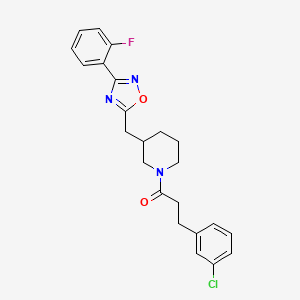

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
